molecular formula C14H12ClN3S B12943840 4-{[(4-Chlorophenyl)methyl]sulfanyl}-3-methyl-3H-imidazo[4,5-c]pyridine CAS No. 87035-09-4

4-{[(4-Chlorophenyl)methyl]sulfanyl}-3-methyl-3H-imidazo[4,5-c]pyridine

Cat. No.: B12943840
CAS No.: 87035-09-4
M. Wt: 289.8 g/mol
InChI Key: FLCYTPOQTNHERY-UHFFFAOYSA-N
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Description

4-((4-Chlorobenzyl)thio)-3-methyl-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that features an imidazo[4,5-c]pyridine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the 4-chlorobenzylthio group and the methyl group on the imidazo[4,5-c]pyridine ring imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-((4-Chlorobenzyl)thio)-3-methyl-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quaternary ammonium cations, while substitution reactions can introduce various functional groups onto the imidazo[4,5-c]pyridine core.

Scientific Research Applications

4-((4-Chlorobenzyl)thio)-3-methyl-3H-imidazo[4,5-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((4-Chlorobenzyl)thio)-3-methyl-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to nuclear receptors, leading to conformational changes that regulate gene expression . This regulation can result in various biological effects, including modulation of metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((4-Chlorobenzyl)thio)-3-methyl-3H-imidazo[4,5-c]pyridine is unique due to its imidazo[4,5-c]pyridine core structure combined with the 4-chlorobenzylthio group

Properties

CAS No.

87035-09-4

Molecular Formula

C14H12ClN3S

Molecular Weight

289.8 g/mol

IUPAC Name

4-[(4-chlorophenyl)methylsulfanyl]-3-methylimidazo[4,5-c]pyridine

InChI

InChI=1S/C14H12ClN3S/c1-18-9-17-12-6-7-16-14(13(12)18)19-8-10-2-4-11(15)5-3-10/h2-7,9H,8H2,1H3

InChI Key

FLCYTPOQTNHERY-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C(=NC=C2)SCC3=CC=C(C=C3)Cl

Origin of Product

United States

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